1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate
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Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The compound’s unique structure, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate involves several steps. One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction can be catalyzed by various metal catalysts, such as palladium or rhodium, under mild conditions . Industrial production methods often involve multicomponent reactions and tandem processes to increase efficiency and yield .
Chemical Reactions Analysis
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate involves its interaction with specific molecular targets and pathways . It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its potency and selectivity .
Comparison with Similar Compounds
Similar compounds to 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate include other imidazo[1,2-a]pyridine derivatives, such as imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines . These compounds share a similar core structure but differ in their substituents and functional groups . The unique feature of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-5,6,7,8-tetrahydro-, diperchlorate is its hexamethylene bridge and diperchlorate counterions, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
93835-50-8 |
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Molecular Formula |
C32H40Cl2N4O8 |
Molecular Weight |
679.6 g/mol |
IUPAC Name |
2-phenyl-1-[6-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-4-ium-1-yl)hexyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C32H40N4.2ClHO4/c1(11-23-35-29(27-15-5-3-6-16-27)25-33-21-13-9-19-31(33)35)2-12-24-36-30(28-17-7-4-8-18-28)26-34-22-14-10-20-32(34)36;2*2-1(3,4)5/h3-8,15-18,25-26H,1-2,9-14,19-24H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
QHRRMLAMUQNVFH-UHFFFAOYSA-L |
Canonical SMILES |
C1CC[N+]2=C(C1)N(C(=C2)C3=CC=CC=C3)CCCCCCN4C5=[N+](CCCC5)C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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